Dasatinib is a small molecule kinase inhibitor initially discovered through screening of an internal compound collection. [] It is classified as a pan-Src kinase inhibitor, meaning it inhibits multiple members of the Src family kinases. [] These kinases play crucial roles in various cellular processes, including growth, proliferation, survival, and migration. [] In scientific research, Dasatinib serves as a valuable tool for studying these kinases and their downstream signaling pathways. []
A published crystal structure of Dasatinib bound to Abl kinase provides detailed insights into its molecular structure and interactions. [] This structure reveals key hydrogen bond interactions between the inhibitor and the kinase active site. [] Molecular modeling studies based on this crystal structure have further elucidated the structural features contributing to its inhibitory potency. []
Dasatinib exerts its inhibitory activity by binding to the ATP-binding site of Src family kinases. [] This binding prevents ATP from binding and, subsequently, inhibits the kinase activity necessary for downstream signaling. [] The structural basis for this competitive inhibition has been explored through molecular modeling and crystallography studies. []
Dasatinib has demonstrated efficacy in preclinical models of inflammation and arthritis. [] It significantly inhibited proinflammatory cytokine production in mice, both ex vivo and in vivo. [] Moreover, Dasatinib exhibited oral efficacy in a chronic model of adjuvant arthritis in rats, suppressing disease progression when administered twice daily. [] These findings highlight its potential therapeutic applications in inflammatory conditions.
The provided literature highlights the need for further research to fully elucidate the pharmacological profile of Dasatinib, including detailed pharmacokinetic and pharmacodynamic studies. [] Exploring its therapeutic potential in various inflammatory diseases, particularly rheumatoid arthritis, represents a promising avenue for future research. [] Furthermore, investigating the long-term safety profile of Dasatinib and optimizing its delivery strategies are crucial steps towards clinical translation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: